molecular formula C10H5ClF2O3 B8470942 CellTracker Blue CMF2HC Dye

CellTracker Blue CMF2HC Dye

Cat. No. B8470942
M. Wt: 246.59 g/mol
InChI Key: QDLNIWVLVXWCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716496B2

Procedure details

A solution of 2,4-difluororesorcinol (0.8 g) in 8 mL of methyl sulfonic acid is introduced into a flask and then 1.3 equivalents (963 μL) of ethyl 4-chloroacetoacetate are added dropwise. After 3 hours of stirring at room temperature, the mixture is cooled to 0° C. and then 100 mL of water are added. The residue is then filtered, dried and washed with diethyl ether in order to obtain 0.34 g (25%) of the compound 1.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
963 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([OH:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[OH:4].[Cl:11][CH2:12][C:13](=O)[CH2:14][C:15](OCC)=[O:16].O>CS(O)(=O)=O>[Cl:11][CH2:12][C:13]1[C:5]2[C:3](=[C:2]([F:1])[C:8]([OH:9])=[C:7]([F:10])[CH:6]=2)[O:4][C:15](=[O:16])[CH:14]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
FC1=C(O)C=CC(=C1O)F
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
963 μL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The residue is then filtered
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with diethyl ether in order

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC1=CC(OC2=C(C(=C(C=C12)F)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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